molecular formula C15H23N7O3 B315826 2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide

2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide

Cat. No.: B315826
M. Wt: 349.39 g/mol
InChI Key: NKGYFNQPKZIZCI-UHFFFAOYSA-N
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Description

2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide is a complex organic compound that features a tetrazole ring, an acetamide group, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the methoxyphenoxy group and the acetamide moiety through nucleophilic substitution and amidation reactions, respectively. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its use in the development of advanced materials, including polymers and nanomaterials.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in biological systems. The methoxyphenoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-methyl-1H-tetrazole: Shares the tetrazole ring structure but lacks the methoxyphenoxy and acetamide groups.

    1-methyl-5-aminotetrazole: Similar to the above compound with slight structural variations.

    3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Contains a tetrazole ring but with different substituents.

Uniqueness

2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy group and the acetamide moiety distinguishes it from other tetrazole-containing compounds, enhancing its potential for diverse applications.

Properties

Molecular Formula

C15H23N7O3

Molecular Weight

349.39 g/mol

IUPAC Name

2-[4-[[(5-aminotetrazol-1-yl)amino]methyl]-2-methoxyphenoxy]-N-tert-butylacetamide

InChI

InChI=1S/C15H23N7O3/c1-15(2,3)18-13(23)9-25-11-6-5-10(7-12(11)24-4)8-17-22-14(16)19-20-21-22/h5-7,17H,8-9H2,1-4H3,(H,18,23)(H2,16,19,21)

InChI Key

NKGYFNQPKZIZCI-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNN2C(=NN=N2)N)OC

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNN2C(=NN=N2)N)OC

Origin of Product

United States

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